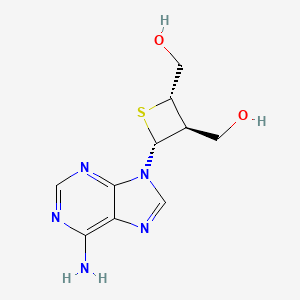
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- typically involves multi-step organic reactions. The process begins with the preparation of the thietane ring, followed by the introduction of the purine moiety. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial to ensure the desired stereochemistry of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.
化学反応の分析
Types of Reactions
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including solvent choice and temperature, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to potential therapeutic benefits. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
2,3-Thietanedimethanol: Shares the thietane ring structure but lacks the purine moiety.
4-(6-amino-9H-purin-9-yl)-methanol: Contains the purine moiety but lacks the thietane ring.
Uniqueness
The uniqueness of 2,3-Thietanedimethanol, 4-(6-amino-9H-purin-9-yl)-, (2S,3R,4R)- lies in its combined thietane and purine structures, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
263559-10-0 |
|---|---|
分子式 |
C10H13N5O2S |
分子量 |
267.31 g/mol |
IUPAC名 |
[(2R,3R,4S)-2-(6-aminopurin-9-yl)-4-(hydroxymethyl)thietan-3-yl]methanol |
InChI |
InChI=1S/C10H13N5O2S/c11-8-7-9(13-3-12-8)15(4-14-7)10-5(1-16)6(2-17)18-10/h3-6,10,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,10-/m1/s1 |
InChIキー |
KHTCKRUHKATUBQ-OXOINMOOSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H](S3)CO)CO)N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(S3)CO)CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


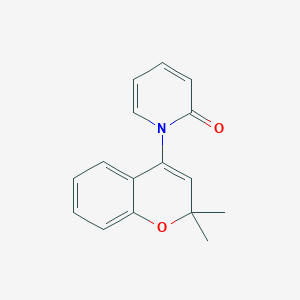
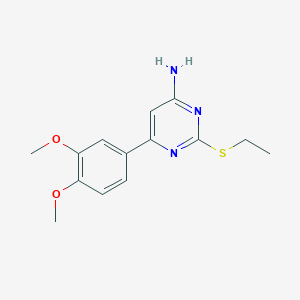
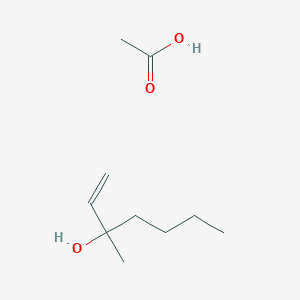

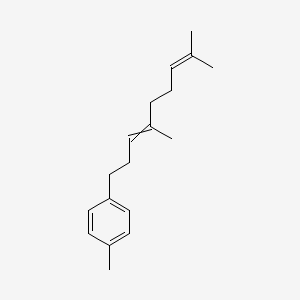
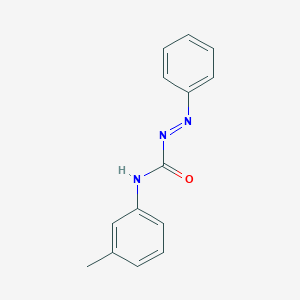
![7H-Furo[3,2-g][1]benzopyran-7-one, 2-bromo-9-methyl-](/img/structure/B14254326.png)
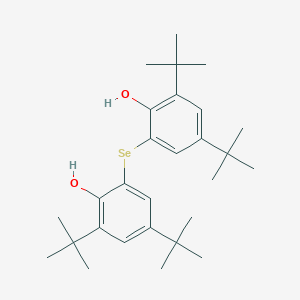

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
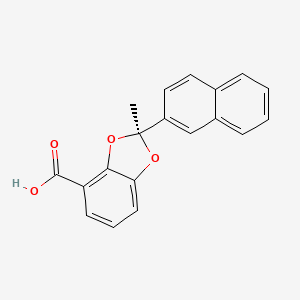
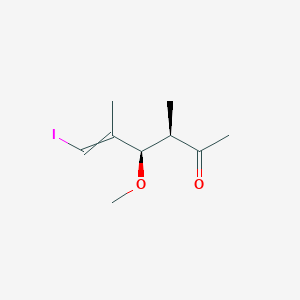
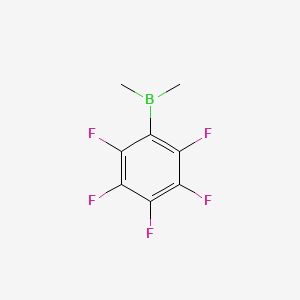
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
